Methyl 4-(4-bromophenyl)piperidine-4-carboxylate
Description
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate is a piperidine-derived compound characterized by a 4-bromophenyl substituent at the 4-position of the piperidine ring and a methyl ester group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the bromine atom and ester functionality, making it a candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 |
InChI Key |
SGOROOIBNLTXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Bromophenyl)piperidine Intermediate
A key precursor in the synthesis of methyl 4-(4-bromophenyl)piperidine-4-carboxylate is 1-(4-bromophenyl)piperidine. According to a patented method, this intermediate can be prepared via a two-step process:
Step 1: Nucleophilic Aromatic Substitution
Bromobenzene is reacted with piperidine in the presence of a sterically hindered alkali such as potassium tert-butoxide or sodium tert-amylate. The reaction is carried out in sulfolane solvent at elevated temperatures (150–180 °C) to form N-phenylpiperidine.- Molar ratio: bromobenzene : piperidine : alkali = 1 : 1.0–1.1 : 1.5–2.0
- Reaction temperature: 150–180 °C
Step 2: Bromination of N-Phenylpiperidine
The N-phenylpiperidine is then brominated using brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at 15–40 °C. The molar ratio of N-phenylpiperidine to brominating reagent is 1:1.1–1.2. The reaction mixture may include additives such as tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) to improve yield.- Purification is performed by vacuum distillation or recrystallization (e.g., dichloromethane:n-heptane 1:4).
This method is noted for relatively high yield, simple operation, and use of readily available raw materials.
Introduction of the Carboxylate Group
The methyl ester group at the 4-position of the piperidine ring is typically introduced by carboxylation followed by esterification. While direct methods specific to this compound are less frequently detailed, analogous procedures involve:
Carboxylation:
The 4-position of the piperidine ring is functionalized by reaction with carbon dioxide under high pressure and temperature or by using carboxylation reagents to form the corresponding carboxylic acid.Esterification:
The carboxylic acid intermediate is then esterified with methanol in the presence of acid catalysts (e.g., sulfuric acid or acidic ion-exchange resins) to yield the methyl ester derivative.
Industrial processes optimize these steps for scalability, often employing continuous flow reactors to enhance reaction control and minimize by-products.
Alternative Synthetic Routes
Other synthetic approaches involve:
Substitution at the Piperidine Nitrogen:
Reaction of piperidine with substituted benzaldehydes or halobenzenes under basic conditions (e.g., potassium carbonate in DMF) to form N-substituted piperidines, followed by further functionalization.Coupling Reactions:
Suzuki-Miyaura cross-coupling of bromophenyl-substituted piperidine derivatives with boronic acids to install the aryl group, followed by carboxylation and esterification steps.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios | Solvent(s) | Yield / Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Bromobenzene, Piperidine, Potassium tert-butoxide | 150–180 | 1 : 1.0–1.1 : 1.5–2.0 | Sulfolane | High yield, straightforward |
| Bromination | N-bromosuccinimide or dibromohydantoin | 15–40 | N-phenylpiperidine : brominating agent = 1 : 1.1–1.2 | Acetonitrile or dichloromethane | Purification by distillation or recrystallization |
| Carboxylation | CO2 or carboxylation reagents | Elevated pressure/temperature | - | Various | Formation of carboxylic acid intermediate |
| Esterification | Methanol, acid catalyst | Reflux (~60–70) | - | Methanol | Methyl ester formation |
Research Findings and Characterization
Purity and Structural Confirmation:
Products are characterized by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and elemental analysis to confirm the presence of the bromophenyl group, piperidine ring, and methyl ester functionality.Reaction Optimization:
Studies show that the choice of solvent and temperature critically affects yield and selectivity, with polar aprotic solvents favoring nucleophilic substitution and mild temperatures preferred for bromination to avoid over-bromination.Additives: The addition of phase transfer catalysts or quaternary ammonium salts improves bromination efficiency by enhancing reagent solubility and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Chemistry
- Building Block for Drug Synthesis: Methyl 4-(4-bromophenyl)piperidine-4-carboxylate can serve as an intermediate in the synthesis of various bioactive molecules . Piperidine derivatives, in general, are prevalent in many pharmaceuticals due to their diverse pharmacological activities .
- P2Y14 Receptor Antagonists: Piperidine derivatives have been explored as P2Y14 receptor antagonists, which are relevant in treating conditions like asthma and chronic neuropathic pain . The presence of the bromophenyl group may allow for further chemical modifications to optimize drug efficacy and bioavailability .
- SERT Inhibitors: Derivatives of piperidines, such as paroxetine, are known to inhibit serotonin reuptake and act as antidepressants . Modifying the bromophenyl group could potentially lead to new compounds with altered potency or selectivity for SERT .
Agrochemicals
- Pesticide Synthesis: Similar to its applications in pharmaceuticals, 1-(4-bromophenyl) piperidine has applications in pesticides . this compound could potentially be modified and incorporated into novel pesticide structures .
Chemical Research
- Organic Synthesis: The compound can be used in various organic reactions, such as Suzuki coupling, to create more complex molecules . The bromine substituent on the phenyl ring provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse chemical functionalities .
- Material Chemistry: Piperidine derivatives are used in material chemistry for various applications . Although not explicitly detailed for this compound, its synthesis and characterization could lead to its use in specialized polymers or coatings .
Data and Characterization
While the provided documents do not feature explicit data tables or case studies for this compound, general techniques apply:
- Spectroscopy: Utilizing NMR and LC-MS to confirm the structure and purity of synthesized compounds .
- Chromatography: Employing HPLC to determine the yield and isomeric purity .
- Biological Assays: Measuring the compound's activity through in vitro or in vivo assays, such as testing its binding affinity to target receptors or its efficacy in reducing symptoms in animal models of disease .
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Piperidine Core
Aromatic Substituents
- Bromophenyl vs. Fluorophenyl/Chlorophenyl: Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6) replaces the 4-bromophenyl group with a 2-fluorophenyl moiety. Molecular weight: 251.30 g/mol [8]. Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate introduces a sulfonyl group and chlorophenyl substituent. The sulfonyl group increases polarity and hydrogen-bonding capacity, which may alter binding affinities in receptor-targeted applications compared to the bromophenyl analogue [16].
Ester Group Modifications
- Methyl vs. Ethyl Esters :
- Methyl esters (e.g., Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate, Ref: 10-F396632) typically exhibit higher metabolic lability due to easier hydrolysis by esterases compared to ethyl esters. Ethyl esters, as seen in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate, may prolong plasma half-life but reduce aqueous solubility [8], [14].
Cytotoxicity and Enzyme Inhibition
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC50 = 314.3 ± 0.9 μM): This dihydropyrimidone derivative shares the 4-bromophenyl and methyl carboxylate groups but differs in core structure. Its moderate cytotoxicity suggests that the bromophenyl moiety may contribute to cellular uptake or interaction with hydrophobic enzyme pockets [3].
- Piperidine-based NMDA Receptor Antagonists : Compounds like 20j (from ) highlight the piperidine core’s role in central nervous system (CNS) targeting. While the target compound lacks direct NMDA antagonist data, its bromophenyl group could influence blood-brain barrier penetration and receptor selectivity [4].
Lipophilicity and Bioavailability
- Boc-Protected Analogues: Methyl 4-N-Boc-aminopiperidine-4-carboxylate () introduces a tert-butoxycarbonyl group, enhancing solubility for synthetic intermediates. This contrasts with the target compound’s lack of protection, which may limit its utility in stepwise synthesis [10].
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-(4-bromophenyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a piperidine ring substituted with a bromophenyl group and a carboxylate moiety, which enhances its solubility and stability in various solvents. Its hydrochloride form further improves solubility, making it suitable for pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been primarily explored through its derivatives, which have shown promise in several therapeutic areas:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the piperidine ring and the bromophenyl group can significantly influence the compound's efficacy and selectivity for biological targets.
| Compound | Similarity | Key Features |
|---|---|---|
| 4-(3-Bromophenyl)piperidine | 0.98 | Similar piperidine structure but different bromine position |
| 3-(4-Bromophenyl)pyrrolidine | 0.91 | Pyrrolidine ring instead of piperidine |
| (4-Bromophenyl)(4-piperidyl)methanone | 0.75 | Different functional group but retains piperidine core |
The unique bromination pattern and the presence of both piperidine and carboxylic functionalities enhance the reactivity and biological profile compared to similar compounds.
Case Studies and Research Findings
Despite limited direct research on this compound itself, related studies provide insights into its potential applications:
- Anti-Tubercular Activity : A related series of compounds based on the piperidine structure demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. The compounds showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating potential as therapeutic agents against tuberculosis .
- Cancer Research : Analogous compounds have been studied for their effects on cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). These studies highlighted the ability of certain derivatives to induce apoptosis and inhibit tumor growth .
- Enzyme Inhibition : Research has indicated that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could influence the pharmacokinetics and therapeutic efficacy of co-administered drugs.
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-(4-bromophenyl)piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step processes, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group to the piperidine core. Key steps:
- Piperidine Ring Formation : Cyclization of precursor amines or carboxylates under reflux with catalysts like Pd(PPh₃)₄ .
- Bromophenyl Substitution : Suzuki coupling using 4-bromophenylboronic acid, optimized with bases (e.g., K₂CO₃) and solvents (THF/toluene) at 80–100°C .
- Esterification : Methyl ester introduction via acid-catalyzed methanol reflux or DCC-mediated coupling .
Critical Factors : - Catalyst loading (0.5–5 mol% Pd) impacts coupling efficiency.
- Solvent polarity affects reaction kinetics; anhydrous conditions prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring conformation (axial/equatorial substituents) and bromophenyl integration. Key signals: δ 7.4–7.6 (aromatic H), δ 3.6–3.8 (COOCH₃), δ 2.5–3.2 (piperidine CH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 328.03 (C₁₃H₁₄BrNO₂⁺) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How does the bromophenyl substituent affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-bromophenyl group acts as both a steric and electronic modulator:
- Steric Effects : The para-bromo substituent reduces rotational freedom, favoring planar transition states in Suzuki-Miyaura couplings. Compare yields with meta-/ortho-substituted analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the ipso-carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Monitor reactivity via Hammett plots or DFT calculations .
Experimental Design : - Perform kinetic studies under varying Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).
- Use X-ray crystallography to analyze bond angles and steric hindrance .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., receptor binding vs. enzyme inhibition) arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using controls like known CCR5 antagonists .
- Structural Analog Comparison : Compare IC₅₀ values of this compound with tert-butyl or acetyl-protected derivatives to identify pharmacophore contributions .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., CCR5 receptors). Key parameters:
- Grid box centered on binding pockets (PDB: 4MBS).
- Scoring functions (e.g., Glide SP) prioritize poses with hydrogen bonds to Asp112/Glu283 .
- QSAR Studies : Build models correlating substituent electronegativity (Hammett σ) with bioactivity. Validate using leave-one-out cross-validation .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical binding residues .
Advanced: What are the challenges in optimizing enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, heptane/ethanol) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) .
- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during piperidine ring formation. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance diastereomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
